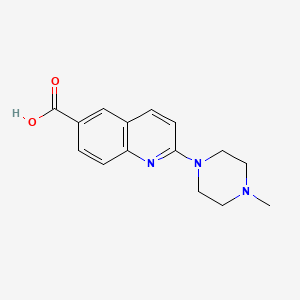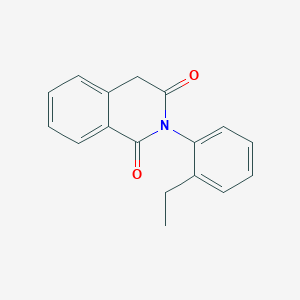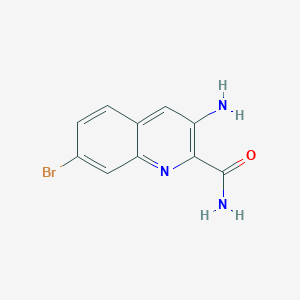![molecular formula C13H22BNO4 B11849849 Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]- CAS No. 642494-85-7](/img/structure/B11849849.png)
Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethylamino, ethoxy, ethyl, and methoxy groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst, a base, and a boronic acid or boronate ester. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted aryl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity. In the context of Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-(Dimethylamino)phenylboronic acid: Contains a dimethylamino group but lacks the ethoxy and methoxy substituents.
5-Ethyl-2-methoxyphenylboronic acid: Contains ethyl and methoxy groups but lacks the dimethylamino and ethoxy substituents.
Uniqueness
(4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid is unique due to its combination of substituents, which confer specific electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Propiedades
Número CAS |
642494-85-7 |
|---|---|
Fórmula molecular |
C13H22BNO4 |
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
[4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C13H22BNO4/c1-5-10-8-11(14(16)17)13(18-4)9-12(10)19-7-6-15(2)3/h8-9,16-17H,5-7H2,1-4H3 |
Clave InChI |
ZPNHGIBFGNKBBM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1OC)OCCN(C)C)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)



![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)





